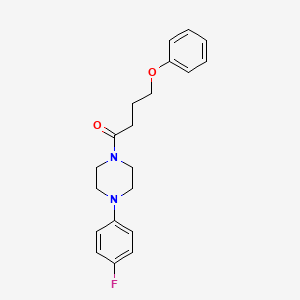![molecular formula C20H25ClN2O3S B4993113 3-chloro-N-(2-methoxyethyl)-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4993113.png)
3-chloro-N-(2-methoxyethyl)-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-methoxyethyl)-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and is involved in the development and survival of B-cells. TAK-659 has shown potential as a therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.
Mécanisme D'action
3-chloro-N-(2-methoxyethyl)-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide selectively binds to the active site of BTK and inhibits its activity. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to decreased signaling downstream of the B-cell receptor, including the activation of nuclear factor kappa B (NF-κB) and AKT pathways, resulting in decreased cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibition of BTK activity, leading to decreased proliferation and survival of B-cells. In preclinical studies, this compound has demonstrated anti-tumor activity in mouse models of B-cell malignancies, including lymphoma and chronic lymphocytic leukemia. This compound has also shown potential as a therapeutic agent for the treatment of autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-(2-methoxyethyl)-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide has several advantages as a tool compound for preclinical studies. It is a potent and selective inhibitor of BTK activity, which makes it a valuable tool for studying the role of BTK in B-cell signaling and for investigating the therapeutic potential of BTK inhibitors. However, this compound has limitations as a tool compound, including its relatively low solubility and stability, which can affect its pharmacokinetic properties and bioavailability in vivo.
Orientations Futures
There are several potential future directions for research on 3-chloro-N-(2-methoxyethyl)-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide and BTK inhibitors. One area of research is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties and bioavailability. Another area of research is the investigation of the potential combination of BTK inhibitors with other targeted therapies or immunotherapies for the treatment of B-cell malignancies and autoimmune diseases. Additionally, further studies are needed to better understand the mechanisms of resistance to BTK inhibitors and to identify biomarkers for patient selection and monitoring of therapy.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(2-methoxyethyl)-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide involves several steps, including the coupling of 3-chloro-4-aminobenzamide with 1-(3-thienylmethyl)-4-piperidinol, followed by the protection of the hydroxyl group with methoxyethyl and the final deprotection step to obtain this compound. The synthesis has been published in a patent application by Takeda Pharmaceutical Company Limited.
Applications De Recherche Scientifique
3-chloro-N-(2-methoxyethyl)-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide has been extensively studied in preclinical models for its potential as a therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways in B-cells, leading to decreased proliferation and survival of malignant B-cells. In vivo studies have demonstrated that this compound has anti-tumor activity in mouse models of B-cell lymphoma and chronic lymphocytic leukemia.
Propriétés
IUPAC Name |
3-chloro-N-(2-methoxyethyl)-4-[1-(thiophen-3-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-25-10-7-22-20(24)16-2-3-19(18(21)12-16)26-17-4-8-23(9-5-17)13-15-6-11-27-14-15/h2-3,6,11-12,14,17H,4-5,7-10,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZQKBGBASDNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)CC3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-4-({5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)cyclohexanol](/img/structure/B4993039.png)
![6-[(2-hydroxyethyl)amino]-2-methyl-2-heptanol](/img/structure/B4993043.png)
![ethyl (5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4993048.png)
![4,10-bis(4-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-en-13-yl propionate](/img/structure/B4993060.png)
![4-methyl-6'-oxo-3',4',6',7'-tetrahydro-2'H-spiro[cyclohexane-1,8'-pyrido[2,1-b][1,3]thiazine]-7',9'-dicarbonitrile](/img/structure/B4993071.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B4993077.png)
![1-ethyl-4-(3-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B4993089.png)
![methyl {[6-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-benzothiazol-2-yl]thio}acetate](/img/structure/B4993092.png)
![N-(3,4-dimethylphenyl)-1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4993096.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4993103.png)


![N-{4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-3-chlorobenzamide](/img/structure/B4993117.png)
